Diphenhydramine
Overview
Description
Diphenhydramine is a first-generation antihistamine primarily used to treat allergies, insomnia, and symptoms of the common cold. It was first developed in 1946 and is available under various brand names, including Benadryl . This compound is known for its sedative properties and is also used to alleviate motion sickness and symptoms of Parkinson’s disease .
Mechanism of Action
Target of Action
Diphenhydramine primarily targets the H1 (Histamine 1) receptor . These H1 receptors are located on various body tissues, including respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system (CNS) neurons .
Mode of Action
This compound functions by antagonizing the H1 receptor , thereby reversing the effects of histamine on capillaries and reducing symptoms of allergic reactions . Its ability to cross the blood-brain barrier allows it to inversely agonize CNS H1 receptors, causing drowsiness . Moreover, this compound has been shown to be implicated in a number of neurotransmitter systems that affect behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .
Biochemical Pathways
This compound is metabolized in the liver via the CYP450 enzyme system , including CYP2D6, CYP1A2, CYP2C9, and CYP2C19 . The primary metabolic pathway of this compound involves two successive demethylations of the tertiary amine .
Pharmacokinetics
This compound has an oral bioavailability of 40–60% . It is metabolized in the liver, primarily by the CYP2D6 enzyme, among others . The elimination half-life of this compound ranges between 2.4 and 13.5 hours . It is excreted in urine, both unchanged and as metabolites .
Result of Action
The antagonism of H1 receptors by this compound results in the alleviation of allergy symptoms and provides relief from various conditions . It reverses histamine’s effects on capillaries, thereby reducing symptoms of allergic reactions . Its sedative effects are due to its competitive antagonism of histamine H1 receptors within the central nervous system .
Action Environment
Environmental factors can influence the action of this compound. For instance, studies have shown that the presence of other substances, such as other pharmaceuticals, can alter the effects of this compound . .
Biochemical Analysis
Biochemical Properties
Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors . These H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons . This compound has also been shown to be implicated in a number of neurotransmitter systems that affect behavior including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .
Cellular Effects
This compound, as an inverse agonist at H1 receptors, reverses the effects of histamine on capillaries, thereby reducing symptoms of allergic reactions . It has been shown to cause sedation due to its competitive antagonism of histamine H1 receptors within the central nervous system . It can also cause drowsiness, dizziness, confusion, constipation, or trouble urinating .
Molecular Mechanism
This compound functions as an inverse agonist at H1 receptors, and subsequently reverses effects of histamine on capillaries, reducing allergic reaction symptoms . It has been shown to cause sedation due to its competitive antagonism of histamine H1 receptors within the central nervous system .
Temporal Effects in Laboratory Settings
In a study conducted on hospitalized older patients, this compound was found to increase the risk for delirium symptoms and urinary catheter placement, and also resulted in a longer median length of stay . A dose-response relationship was demonstrated for most adverse outcomes .
Dosage Effects in Animal Models
In animal models, the most common side effect of this compound is lethargy and sedation, but in some cases, this is a desired effect . Over time, some animals may become tolerant to this effect as well . Dry mouth and urinary retention are other common side effects, and some animals may experience diarrhea or a decrease in appetite .
Metabolic Pathways
This compound is metabolized in the liver by a variety of cytochrome P450 isoenzymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19 . These enzymes are involved in the N-demethylation that characterizes the primary metabolic pathway of this compound .
Transport and Distribution
This compound is widely distributed throughout the body, including the CNS . Following a 50 mg oral dose of this compound, the volume of distribution is in the range of 3.3 - 6.8 l/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenhydramine is synthesized through a reaction involving benzhydrol and dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like toluene under reflux conditions . The process involves normal-pressure backflow dehydration followed by cooling and ionization steps to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis, which offers advantages such as lower process costs and increased efficiency. This method utilizes mass spectrometry for on-line reaction monitoring and optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Diphenhydramine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound N-oxide, while reduction can yield this compound hydrochloride .
Scientific Research Applications
Diphenhydramine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used primarily for motion sickness.
Doxylamine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Uniqueness
This compound is unique due to its broad range of applications, including its use as a sedative, antiemetic, and antiparkinson agent. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines .
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUWRFHKOJYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-24-0 (hydrochloride), 88637-37-0 (citrate (1:1)) | |
Record name | Diphenhydramine [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022949 | |
Record name | Diphenhydramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
150-165 °C at 2.00E+00 mm Hg, BP: 165 °C at 3 mm Hg, BP: 150-165 °C at 2.0 mm Hg | |
Record name | Diphenhydramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | DIPHENHYDRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.06X10+3 mg/L at 37 °C | |
Record name | Diphenhydramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | DIPHENHYDRAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |
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Mechanism of Action |
Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors. Such H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons. When the H1 receptor is stimulated in these tissues it produces a variety of actions including increased vascular permeability, promotion of vasodilation causing flushing, decreased atrioventricular (AV) node conduction time, stimulation of sensory nerves of airways producing coughing, smooth muscle contraction of bronchi and the GIT, and eosinophilic chemotaxis that promotes the allergic immune response. Ultimately, diphenhydramine functions as an inverse agonist at H1 receptors, and subsequently reverses effects of histamine on capillaries, reducing allergic reaction symptoms. Moreover, since diphenhydramine is a first-generation antihistamine, it readily crosses the blood-brain barrier and inversely agonizes the H1 CNS receptors, resulting in drowsiness, and suppressing the medullary cough center. Furthermore, H1 receptors are similar to muscarinic receptors. Consequently, diphenhydramine also acts as an antimuscarinic. It does so by behaving as a competitive antagonist of muscarinic acetylcholine receptors, resulting in its use as an antiparkinson medication. Lastly, diphenhydramine has also demonstrated activity as an intracellular sodium channel blocker, resulting in possible local anesthetic properties., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects mediated by activation of H1 receptors on endothelial cells (synthesis/release of NO and other mediators). /H1 Receptor Antagonists/, H1 antagonists suppress the action of histamine on nerve endings, including the flare component of the triple response and the itching caused by intradermal injection. /H1 Receptor Antagonists/, The first-generation antihistamines are widely prescribed medications that relieve allergic reactions and urticaria by blocking the peripheral histamine H(1) receptor. Overdose of these drugs often results in serious neuronal toxic effects, including seizures, convulsions and worsening of epileptic symptoms. The KCNQ/M K(+) channel plays a crucial role in controlling neuron excitability. Here, we demonstrate that mepyramine and diphenhydramine, two structurally related first-generation antihistamines, can act as potent KCNQ/M channel blockers. Extracellular application of these drugs quickly and reversibly reduced KCNQ2/Q3 currents heterologously expressed in HEK293 cells. The current inhibition was concentration and voltage dependent. The estimated IC(50) (12.5 and 48.1 microM, respectively) is within the range of drug concentrations detected in poisoned patients (30-300 microM). Both drugs shifted the I-V curve of KCNQ2/Q3 channel to more depolarized potentials and altered channel gating properties by prolonging activation and shortening deactivation kinetics. Mepyramine also inhibited the individual homomeric KCNQ1-4 and heteromeric KCNQ3/Q5 currents. Moreover, mepyramine inhibited KCNQ2/Q3 current in an outside-out patch excised from HEK293 cells and the inhibitory effect was neither observed when it was applied intracellularly nor affected by blocking phospholipase C (PLC) activity, indicating an extracellular and direct channel blocking mechanism. Finally, in cultured rat superior cervical ganglion (SCG) neurons, mepyramine reduced the M type K(+) current in a concentration-dependent manner and led to marked membrane potential depolarization. It is likely that these effects may be involved in the adverse neuroexcitatory effects observed in patients experiencing an overdose of antihistamines., The first generation antihistamines, such as diphenhydramine, are fairly potent muscarinic antagonists in addition to being H1 selective antihistamines. The antimuscarinic action is often not desirable since it is in part responsible for the drying of secretions in the airways and the sedative effect. We therefore examined a number of antihistamines for antimuscarinic effects on ion transport by mucus gland cells isolated from the airways of swine. Enzymatically isolated airway mucus gland cells were purified utilizing density gradients and grown in culture on porous inserts (Millicell HA) at an air interface. Cells grown in this manner maintain phenotype and polarity. Transport of ions, as short-circuit current measured under voltage-clamp, was measured in response to acetylcholine (ACh) or histamine applied to the serosal side of the gland cell layers. Concentration-response relationships for ACh or histamine were generated in the presence and absence of various drugs. The potencies against muscarinic receptor activation were estimated using the dose-ratio method of Schild. Three known muscarinic antagonists were used to validate the system. Atropine had a pA2 of 9.4 +/- 0.1 (n = 9). 4-DAMP and methoctramine had pA2 values of 8.6 +/- 0.1 and 5.6 +/- 0.1, respectively (n = 12, 11) all consistent with inhibition of an M3 subtype muscarinic receptor. The rank order of potency of the antihistamines against the inhibition of M3 receptors was desloratadine = diphenhydramine > hydroxyzine (pA2; 6.4, 6.2, 4.8, respectively). pA2 values for fexofenadine, loratadine and cetirizine were not determined since they had no effect on the cholinergic response at the highest drug concentrations tested (10, 10 and 100 microM, respectively). The pA2 values for the antihistamines against the histamine response could not be calculated, but the estimates of the rank order of potency were estimated to be desloratadine > cetirizine approximate to hydroxyzine > fexofenadine > loratadine > diphenhydramine. The rank order of selectivity for histamine receptors over muscarinic receptors was estimated to be cetirizine approximate to fexofenadine > loratadine > desloratadine > or = hydroxyzine > or = diphenhydramine. | |
Record name | Diphenhydramine | |
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Color/Form |
Oil | |
CAS No. |
58-73-1, 147-24-0 | |
Record name | Diphenhydramine | |
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Record name | Diphenhydramine [INN:BAN:JAN] | |
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Record name | Diphenhydramine | |
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Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl- | |
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Record name | DIPHENHYDRAMINE | |
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Record name | DIPHENHYDRAMINE | |
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Record name | Diphenhydramine | |
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Melting Point |
161-162, Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/, 168 °C | |
Record name | Diphenhydramine | |
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Record name | Diphenhydramine | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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